N1,N12-Di-boc-spermine
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Overview
Description
N1,N12-Di-boc-spermine: is a derivative of spermine, a polyamine that plays a crucial role in cellular functions. This compound contains two tert-butoxycarbonyl (Boc) protected amino groups, which can be deprotected under mild acidic conditions to form free amines . Spermine itself is involved in various cellular activities, including cellular development, differentiation, DNA stability, and apoptosis .
Mechanism of Action
Target of Action
N1,N12-Di-boc-spermine is a spermine linker containing two Boc-protected amino groups . The primary targets of this compound are the cellular activities that are modulated by spermidine, a polyamine . These activities include cellular development and differentiation, stability of DNA, and apoptosis .
Mode of Action
The Boc groups in this compound can be deprotected under mild acidic conditions to form the free amine . This transformation allows the compound to interact with its targets and modulate various cellular activities .
Biochemical Pathways
It is known that spermidine, a polyamine, plays a crucial role in many biological functions, ranging from cell growth, gene regulation, and nucleic acid stabilization to cell proliferation . Therefore, it is likely that this compound, as a spermine linker, may affect similar pathways.
Result of Action
The molecular and cellular effects of this compound’s action are likely to be related to the roles of spermidine. Spermidine has been reported to play important roles in cell physiology, such as ion channel regulation, bone development, inhibition of lipid formation, and involvement in the maturation of gut and immune systems . Therefore, this compound may have similar effects.
Action Environment
The action, efficacy, and stability of this compound could be influenced by various environmental factors. For instance, the compound’s Boc groups can be deprotected under mild acidic conditions , suggesting that the pH of the environment could affect its action. Other factors, such as temperature and the presence of other chemicals, could also potentially influence the compound’s action.
Biochemical Analysis
Cellular Effects
N1,N12-Di-boc-spermine has profound effects on various types of cells and cellular processes. It influences cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is known to exert its effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
This compound is involved in various metabolic pathways. It interacts with several enzymes or cofactors, and may have effects on metabolic flux or metabolite levels .
Subcellular Localization
This could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: N1,N12-Di-boc-spermine is synthesized by reacting spermine with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine. The reaction typically occurs in an organic solvent like dichloromethane at room temperature. The Boc groups protect the amino functionalities during subsequent reactions .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the general approach involves large-scale synthesis using the same principles as laboratory synthesis. The process would include careful control of reaction conditions to ensure high yield and purity, followed by purification steps such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions: N1,N12-Di-boc-spermine undergoes several types of chemical reactions, including:
Deprotection: The Boc groups can be removed under mild acidic conditions, such as treatment with trifluoroacetic acid, to yield free amines.
Substitution Reactions: The free amines can participate in nucleophilic substitution reactions with various electrophiles, forming new derivatives.
Common Reagents and Conditions:
Deprotection: Trifluoroacetic acid in dichloromethane.
Substitution: Electrophiles such as acyl chlorides or alkyl halides in the presence of a base like triethylamine.
Major Products:
Deprotection: Spermine.
Substitution: Various N-substituted spermine derivatives depending on the electrophile used.
Scientific Research Applications
N1,N12-Di-boc-spermine has several applications in scientific research:
Comparison with Similar Compounds
Spermine: The parent compound, involved in similar cellular processes but lacks the Boc protection groups.
N1,N12-Diacetylspermine: Another derivative of spermine, acetylated at both ends, studied for its role in cancer diagnostics.
Uniqueness: N1,N12-Di-boc-spermine is unique due to its Boc protection groups, which allow for selective deprotection and functionalization. This makes it a versatile intermediate in synthetic chemistry and a valuable tool in biological studies .
Properties
IUPAC Name |
tert-butyl N-[3-[4-[3-[(2-methylpropan-2-yl)oxycarbonylamino]propylamino]butylamino]propyl]carbamate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H42N4O4/c1-19(2,3)27-17(25)23-15-9-13-21-11-7-8-12-22-14-10-16-24-18(26)28-20(4,5)6/h21-22H,7-16H2,1-6H3,(H,23,25)(H,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KBHLGUZPXGDPGO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NCCCNCCCCNCCCNC(=O)OC(C)(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H42N4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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